Azelnidipine-D7: A Technical Guide for Advanced Bioanalytical Research
Azelnidipine-D7: A Technical Guide for Advanced Bioanalytical Research
This guide provides an in-depth exploration of Azelnidipine-D7, a critical tool in modern pharmaceutical research. Tailored for researchers, scientists, and drug development professionals, this document moves beyond simple definitions to offer a comprehensive understanding of its application, the rationale behind its use, and detailed methodologies for its implementation in a laboratory setting.
Section 1: Foundational Principles: Understanding Azelnidipine and the Imperative for a Deuterated Analog
Azelnidipine is a third-generation dihydropyridine calcium channel blocker renowned for its efficacy in treating hypertension.[1][2] It exerts its therapeutic effect by selectively inhibiting L-type and T-type calcium channels in vascular smooth muscle cells.[2][3] This blockade prevents the influx of calcium ions, leading to vasodilation and a subsequent reduction in blood pressure.[3] Unlike some other calcium channel blockers, Azelnidipine has a gradual onset and a long-lasting antihypertensive effect with minimal impact on heart rate.[2]
In the realm of drug development and clinical pharmacology, precise quantification of a drug in biological matrices is paramount for pharmacokinetic (PK) and bioequivalence studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for such analyses due to its high sensitivity and selectivity.[4] However, the accuracy of LC-MS/MS quantification can be compromised by several factors, including variability in sample preparation, matrix effects (ion suppression or enhancement), and fluctuations in instrument performance.[4]
To mitigate these variabilities, a stable isotope-labeled internal standard (SIL-IS) is employed.[5] Azelnidipine-D7 serves as the SIL-IS for Azelnidipine. A SIL-IS is a version of the analyte molecule where one or more atoms have been replaced with their heavier stable isotopes (e.g., deuterium (²H or D) for hydrogen).[5] Azelnidipine-D7 is chemically and structurally almost identical to Azelnidipine, causing it to co-elute during chromatography and exhibit nearly identical behavior during extraction and ionization.[6] This allows it to act as a reliable comparator, correcting for potential inconsistencies and ensuring the integrity of the quantitative data.[4]
Section 2: Physicochemical and Pharmacokinetic Profile
A comprehensive understanding of the properties of both the analyte and its deuterated analog is essential for method development.
Physicochemical Properties
| Property | Azelnidipine | Azelnidipine-D7 |
| IUPAC Name | 3-1-Benzhydryl-3-azetidinyl 5-isopropyl 2-amino-6-methyl-4-(m-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | 3-O-(1-benzhydrylazetidin-3-yl) 5-O-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl) 2-amino-6-methyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate |
| Molecular Formula | C₃₃H₃₄N₄O₆ | C₃₃H₂₇D₇N₄O₆ |
| Molecular Weight | 582.657 g/mol [2] | ~589.70 g/mol |
| Appearance | Pale yellow to yellow crystalline solid | Yellow Solid |
| Solubility | Soluble in ethanol, DMSO, and DMF; sparingly soluble in aqueous buffers.[7] | Soluble in Chloroform and Methanol |
Pharmacokinetic Parameters of Azelnidipine
The pharmacokinetic profile of Azelnidipine informs the design of bioanalytical studies, including sampling time points and required assay sensitivity.
| Parameter | Value |
| Peak Plasma Concentration (Cmax) | 1.66–23.06 ng/mL (single 8–16 mg oral dose)[8] |
| Time to Cmax (Tmax) | 2.6–4.0 hours[8] |
| Elimination Half-life (t½) | 16.0–28.0 hours (single dose); 25.2–32.5 hours (steady state)[8] |
| Metabolism | Primarily by Cytochrome P450 (CYP) 3A4 in the liver.[8] |
| Excretion | Approximately 26% in urine and 63% in feces.[8] |
Section 3: The Role of Azelnidipine-D7 as an Internal Standard
The selection of an appropriate internal standard is a critical decision in bioanalytical method development. Azelnidipine-D7 is considered an ideal internal standard for Azelnidipine quantification for several reasons:
-
Co-elution and Similar Ionization: Due to its structural similarity to Azelnidipine, Azelnidipine-D7 co-elutes during chromatographic separation and experiences similar ionization efficiency in the mass spectrometer's source. This is crucial for accurately compensating for matrix effects.
-
Mass Difference: The seven-dalton mass difference between Azelnidipine and Azelnidipine-D7 allows for their distinct detection by the mass spectrometer without isotopic crosstalk.
-
Stability of Deuterium Labels: The deuterium atoms in Azelnidipine-D7 are placed on the isopropyl group, a non-exchangeable position.[9] This ensures that the deuterium labels are not lost during sample processing and analysis.[9]
Conceptual Synthesis of Azelnidipine-D7
While the exact proprietary synthesis methods may vary, a conceptual pathway for generating Azelnidipine-D7 involves the use of deuterated reagents. The synthesis of the parent molecule, Azelnidipine, involves the condensation of 3-nitrobenzaldehyde, isopropyl acetoacetate, and 3-amino-1-(diphenylmethyl)azetidine. To introduce the deuterium labels, a deuterated version of isopropanol would be used to synthesize deuterated isopropyl acetoacetate. This deuterated intermediate is then used in the final condensation step to yield Azelnidipine-D7.
Section 4: Experimental Protocol: Quantification of Azelnidipine in Human Plasma using LC-MS/MS
This section provides a detailed, step-by-step protocol for the quantification of Azelnidipine in human plasma, employing Azelnidipine-D7 as an internal standard. This protocol is a composite of best practices and published methodologies.[10][11]
Materials and Reagents
-
Azelnidipine reference standard
-
Azelnidipine-D7 internal standard
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid and ammonium formate
-
Human plasma (with K2EDTA as anticoagulant)
-
96-well plates
-
Pipettes and other standard laboratory equipment
Preparation of Stock and Working Solutions
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Azelnidipine and Azelnidipine-D7 in methanol to prepare individual stock solutions.
-
Working Standard Solutions: Serially dilute the Azelnidipine primary stock solution with a 50:50 methanol/water mixture to prepare working standards for calibration curve and quality control (QC) samples.
-
Internal Standard Working Solution (100 ng/mL): Dilute the Azelnidipine-D7 primary stock solution with a 50:50 methanol/water mixture.
Preparation of Calibration Standards and Quality Control Samples
-
Spike blank human plasma with the appropriate Azelnidipine working standard solutions to achieve final concentrations for the calibration curve (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 ng/mL).
-
Prepare QC samples at a minimum of three concentration levels (low, medium, and high; e.g., 0.3, 8, and 80 ng/mL).
Sample Preparation (Protein Precipitation)
-
Aliquot 100 µL of plasma samples (standards, QCs, or unknown study samples) into a 96-well plate.
-
Add 200 µL of the internal standard working solution (100 ng/mL Azelnidipine-D7 in acetonitrile) to each well.
-
Vortex the plate for 2 minutes to precipitate plasma proteins.
-
Centrifuge the plate at 4000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean 96-well plate for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Chromatographic Column: A C18 column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A suitable gradient to separate Azelnidipine from endogenous plasma components.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Azelnidipine: m/z 583.3 → 292.2
-
Azelnidipine-D7: m/z 590.3 → 292.2
-
Data Analysis and Quantification
-
Integrate the peak areas for both Azelnidipine and Azelnidipine-D7 for each injection.
-
Calculate the peak area ratio (Azelnidipine peak area / Azelnidipine-D7 peak area).
-
Construct a calibration curve by plotting the peak area ratio against the known concentration of the calibration standards.
-
Perform a linear regression analysis on the calibration curve.
-
Determine the concentration of Azelnidipine in the unknown samples by interpolating their peak area ratios onto the calibration curve.
Section 5: Visualizing the Process: Diagrams and Workflows
Mechanism of Action of Azelnidipine
Caption: Mechanism of Azelnidipine action on vascular smooth muscle cells.
Bioanalytical Workflow for Azelnidipine Quantification
Caption: Workflow for quantifying Azelnidipine in plasma using an internal standard.
Section 6: Regulatory Considerations and Method Validation
The use of Azelnidipine-D7 in regulated bioanalysis must adhere to guidelines set forth by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[12] A full validation of the bioanalytical method is required to ensure its reliability for its intended purpose.[12] Key validation parameters include:
-
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
-
Accuracy and Precision: The closeness of the determined values to the nominal concentration and the degree of scatter in a series of measurements.
-
Calibration Curve and Range: The relationship between the instrument response and the concentration of the analyte, and the concentration range over which the method is accurate and precise.
-
Matrix Effect: The direct or indirect alteration or interference in response due to the presence of unintended analytes or other interfering substances in the sample.
-
Stability: The chemical stability of the analyte in the biological matrix under specific storage and processing conditions.
The use of a stable isotope-labeled internal standard like Azelnidipine-D7 is highly recommended by these regulatory agencies as it provides the most effective means of correcting for variability and ensuring the accuracy and precision of the bioanalytical data.[12]
Section 7: Conclusion
Azelnidipine-D7 is an indispensable tool for the accurate and precise quantification of Azelnidipine in biological matrices. Its role as a stable isotope-labeled internal standard is fundamental to the integrity of pharmacokinetic and bioequivalence studies, which are critical components of drug development and clinical research. By understanding the principles behind its use and adhering to rigorous, validated experimental protocols, researchers can generate high-quality data that is both reliable and compliant with regulatory expectations. This guide has provided a comprehensive overview, from the foundational science to a detailed experimental workflow, to empower researchers in their application of this essential analytical tool.
References
-
Chen, B. L., Zhang, Y. Z., Luo, J. Q., & Zhang, W. (2015). Clinical use of azelnidipine in the treatment of hypertension in Chinese patients. Therapeutics and Clinical Risk Management, 11, 309–318. [Link]
-
Slideshare. (n.d.). Azelnidipine. Retrieved from a presentation on the properties and clinical studies of Azelnidipine. [Link]
-
Gaikwad, S., et al. (2019). Improved bioavailability of Azelnidipine gastro retentive tablets-optimization and in-vivo assessment. Materials Science and Engineering: C, 105, 109800. [Link]
-
Wikipedia. (n.d.). Azelnidipine. Retrieved from the Wikipedia page for Azelnidipine. [Link]
-
Koike, H., et al. (2005). The actions of azelnidipine, a dihydropyridine-derivative Ca antagonist, on voltage-dependent Ba2+ currents in guinea-pig vascular smooth muscle. British Journal of Pharmacology, 144(7), 990–999. [Link]
-
ResolveMass Laboratories Inc. (2025). Deuterated Standards for LC-MS Analysis. Retrieved from a technical overview of deuterated standards. [Link]
-
Kuramoto, K., Ichikawa, S., Hirai, A., & et al. (2003). Azelnidipine and amlodipine: a comparison of their pharmacokinetics and effects on ambulatory blood pressure. Hypertension Research, 26(3), 201-208. [Link]
-
Ikarashi, N., et al. (2012). Azelnidipine inhibits aldosterone synthesis and secretion in human adrenocortical cell line NCI-H295R. Biological and Pharmaceutical Bulletin, 35(10), 1735-1741. [Link]
-
Li, L., Ding, L., & Peng-cheng, M. (2008). Study on Pharmacokinetics of Azelnidipine in Healthy Volunteers. Chinese Pharmaceutical Journal, 43(13), 1008-1010. [Link]
-
Al-Kassas, R., et al. (2022). Therapeutic Usefulness of a Novel Calcium Channel Blocker Azelnidipine in the Treatment of Hypertension: A Narrative Review. Cardiovascular Drugs and Therapy, 36(4), 743-756. [Link]
-
Agilent Technologies. (n.d.). Quantitative Determination of Drugs of Abuse in Human Plasma and Serum by LC/MS/MS Using Agilent Captiva EMR—Lipid Cleanup. Retrieved from an application note on sample cleanup for LC-MS/MS. [Link]
-
Dolan, J. W. (2013). When Should an Internal Standard be Used? LCGC North America, 31(10), 842-846. [Link]
- Google Patents. (n.d.). Preparation method of azelnidipine. Retrieved from a patent application detailing a synthesis method for Azelnidipine.
-
Journal of Drug Delivery and Therapeutics. (2025). Enhancement of Solubility Profile of Azelnidipine: Drug-Likeliness, Pastille Formulation, In Vitro Drug Release Kinetics. Retrieved from a research article on Azelnidipine formulation. [Link]
-
Pu, X., et al. (2022). Recent Developments for the Deuterium and Tritium Labeling of Organic Molecules. Chemical Reviews, 122(6), 6116-6232. [Link]
-
YouTube. (2025). Internal Standard Explained | Accurate Quantification in LC-MS/MS | QC/QA. Retrieved from an educational video on internal standards. [Link]
-
Kaza, M., et al. (2019). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? Journal of Pharmaceutical and Biomedical Analysis, 165, 381-385. [Link]
-
ResearchGate. (2025). LC-MS/MS method for the quantification of carbinoxamine in human plasma. Retrieved from a research paper detailing an LC-MS/MS method. [Link]
-
Reddit. (2025). Understanding Internal standards and how to choose them. Retrieved from a discussion on internal standards in mass spectrometry. [Link]
-
Toffoli, G., et al. (2021). A rapid, simple and sensitive LC-MS/MS method for lenvatinib quantification in human plasma for therapeutic drug monitoring. PLOS ONE, 16(10), e0259132. [Link]
-
ResearchGate. (2025). Identification and Synthesis of Impurities Formed During Preparation of Azelnidipine. Retrieved from a research paper on Azelnidipine synthesis and impurities. [Link]
-
Taylor & Francis Online. (n.d.). Anti-Inflammatory Properties of Azelnidipine, a Dihydropyridine-Based Calcium Channel Blocker. Retrieved from a research article on the properties of Azelnidipine. [Link]
-
NorthEast BioLab. (n.d.). What are the Best Practices of LC-MS/MS Internal Standards?. Retrieved from a blog post on best practices for internal standards. [Link]
-
U.S. Department of Health and Human Services. (2025). Bioanalytical Method Validation for Biomarkers Guidance. Retrieved from FDA guidance on bioanalytical method validation. [Link]
-
Wang, M., et al. (2016). Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? Metabolomics, 12(2), 29. [Link]
-
Turkish Journal of Pharmaceutical Sciences. (n.d.). Stability-indicating LC Method for Quantification of Azelnidipine: Synthesis and Characterization of Oxidative Degradation Product. Retrieved from a research article on Azelnidipine quantification. [Link]
-
National Institutes of Health. (n.d.). Quantification of pharmaceutical compounds in tissue and plasma samples using selective ion accumulation with multiple mass isolation windows. Retrieved from a research article on quantification methods. [Link]
-
U.S. Food and Drug Administration. (n.d.). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. Retrieved from FDA guidance on bioanalytical method validation. [Link]
-
ResearchGate. (n.d.). Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. Retrieved from a research paper on deuterated internal standards. [Link]
-
ResearchGate. (n.d.). Supplementary material Bioanalytical method validation: new FDA Guidance vs. EMA Guideline. Better or worse?. Retrieved from supplementary material for a research paper. [Link]
-
ResearchGate. (n.d.). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse?. Retrieved from a research paper comparing FDA and EMA guidelines. [Link]
Sources
- 1. Azelnidipine | PPTX [slideshare.net]
- 2. Azelnidipine - Wikipedia [en.wikipedia.org]
- 3. Therapeutic Usefulness of a Novel Calcium Channel Blocker Azelnidipine in the Treatment of Hypertension: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nebiolab.com [nebiolab.com]
- 5. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. reddit.com [reddit.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. Clinical use of azelnidipine in the treatment of hypertension in Chinese patients - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 10. researchgate.net [researchgate.net]
- 11. research.unipd.it [research.unipd.it]
- 12. fda.gov [fda.gov]
